molecular formula C15H5Cl3F4N2O B2765900 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478039-58-6

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2765900
CAS No.: 478039-58-6
M. Wt: 411.56
InChI Key: ZOFSGVKYPBSYOS-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration and Reduction: Nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine.

    Cyclization: The amine is then subjected to cyclization with a suitable dicarbonyl compound to form the quinoxaline core.

    Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Ether Formation: Formation of the phenoxy ether linkage through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline: A simpler analogue without the phenoxy and trifluoromethyl groups.

    2-(4-Chlorophenoxy)quinoxaline: Lacks the additional chlorine and fluorine atoms.

    3-(Trifluoromethyl)quinoxaline: Contains the trifluoromethyl group but lacks other substituents.

Uniqueness

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler analogues. The presence of multiple halogen atoms and the phenoxy group can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSGVKYPBSYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl3F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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